molecular formula C40H50N4O8S B12691056 Bis((9S)-10,11-dihydro-9-hydroxy-6'-methoxycinchonanium) sulphate CAS No. 85909-61-1

Bis((9S)-10,11-dihydro-9-hydroxy-6'-methoxycinchonanium) sulphate

Cat. No.: B12691056
CAS No.: 85909-61-1
M. Wt: 746.9 g/mol
InChI Key: YVDWDYSYZHOPBP-XMHNCSIISA-L
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Description

Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse pharmacological properties, including antimalarial, antiarrhythmic, and analgesic effects. The compound is derived from cinchonine, a natural alkaloid found in the bark of cinchona trees.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate typically involves the following steps:

    Extraction of Cinchonine: Cinchonine is extracted from the bark of cinchona trees using solvents like ethanol or methanol.

    Hydrogenation: The extracted cinchonine undergoes hydrogenation to form 10,11-dihydrocinchonine.

    Hydroxylation: The 10,11-dihydrocinchonine is then hydroxylated to introduce a hydroxyl group at the 9th position.

    Methoxylation: The hydroxylated compound is further methoxylated to introduce a methoxy group at the 6’ position.

    Sulphation: Finally, the compound is treated with sulfuric acid to form the sulphate salt.

Industrial Production Methods

Industrial production of Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate follows similar steps but on a larger scale. The process involves:

    Large-scale Extraction: Using industrial solvents and equipment to extract cinchonine.

    Catalytic Hydrogenation: Employing catalysts like palladium or platinum for efficient hydrogenation.

    Controlled Hydroxylation and Methoxylation: Using precise reaction conditions to ensure high yield and purity.

    Sulphation: Utilizing industrial-grade sulfuric acid for the final step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides for methoxylation or hydroxylation.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of fully reduced cinchonine derivatives.

    Substitution: Formation of various substituted cinchonine compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a chiral catalyst in asymmetric synthesis.

    Analytical Chemistry: Employed in chiral separation techniques.

Biology

    Antimalarial Research: Studied for its potential to treat malaria.

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.

Medicine

    Antiarrhythmic Agent: Used in the development of drugs for heart rhythm disorders.

    Analgesic Research: Explored for its pain-relieving properties.

Industry

    Pharmaceuticals: Utilized in the synthesis of various drugs.

    Agrochemicals: Studied for its potential use in pest control.

Mechanism of Action

The mechanism of action of Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to therapeutic effects. For example, its antimalarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another cinchona alkaloid with antimalarial properties.

    Cinchonidine: Similar structure but different stereochemistry.

    Quinidine: Used as an antiarrhythmic agent.

Uniqueness

Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct pharmacological properties compared to other cinchona alkaloids.

Properties

CAS No.

85909-61-1

Molecular Formula

C40H50N4O8S

Molecular Weight

746.9 g/mol

IUPAC Name

(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(7-methoxyquinolin-1-ium-1-yl)methanol;sulfate

InChI

InChI=1S/2C20H25N2O2.H2O4S/c2*1-3-14-13-21-10-8-16(14)11-19(21)20(23)22-9-4-5-15-6-7-17(24-2)12-18(15)22;1-5(2,3)4/h2*3-7,9,12,14,16,19-20,23H,1,8,10-11,13H2,2H3;(H2,1,2,3,4)/q2*+1;/p-2/t2*14?,16?,19?,20-;/m11./s1

InChI Key

YVDWDYSYZHOPBP-XMHNCSIISA-L

Isomeric SMILES

COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.[O-]S(=O)(=O)[O-]

Canonical SMILES

COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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